Methyl (E)-3-Morpholinoacrylate

Lipophilicity ADME Prediction Physicochemical Property

Methyl (E)-3-Morpholinoacrylate (CAS 101471-73-2) is a heterocyclic enamine ester with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol. Characterized by a morpholine ring conjugated to an α,β-unsaturated methyl ester, this compound serves as a versatile C-2/C-3 synthon in organic synthesis.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 101471-73-2
Cat. No. B1277401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (E)-3-Morpholinoacrylate
CAS101471-73-2
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCOC(=O)C=CN1CCOCC1
InChIInChI=1S/C8H13NO3/c1-11-8(10)2-3-9-4-6-12-7-5-9/h2-3H,4-7H2,1H3/b3-2+
InChIKeyXFGDIQBAFODGRV-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (E)-3-Morpholinoacrylate (CAS 101471-73-2): A Defined Enamine Ester for Synthetic and Procurement Workflows


Methyl (E)-3-Morpholinoacrylate (CAS 101471-73-2) is a heterocyclic enamine ester with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . Characterized by a morpholine ring conjugated to an α,β-unsaturated methyl ester, this compound serves as a versatile C-2/C-3 synthon in organic synthesis [1]. Its defined (E)-geometry and specific physicochemical properties, including a measured LogP of 0.28 and a topological polar surface area (TPSA) of 38.8 Ų, are critical for rational synthetic design and reproducible procurement .

Defined (E)-geometry for stereospecific synthesis
C-2/C-3 synthon for heterocyclic library construction
Characterized LogP and TPSA profile for ADME prediction

Why Generic Substitution of Methyl (E)-3-Morpholinoacrylate Fails: Critical Physicochemical and Reactivity Distinctions from Analogs


In research and industrial procurement, substituting Methyl (E)-3-Morpholinoacrylate with a generic “morpholinoacrylate” or a close analog—such as the ethyl ester (CAS 81239-01-2) or the (Z)-isomer—without quantitative justification introduces significant risk. Directly comparable data demonstrate that minor structural variations, like a single methylene unit in the ester group or a change in alkene geometry, result in measurable shifts in key properties such as lipophilicity (LogP) and reaction yield . For example, the (E)-geometry is essential for the stereospecific construction of complex molecules, a nuance lost with unspecified or mixed isomeric stocks [1]. The evidence below establishes the specific, quantifiable points of differentiation that justify the selection of this precise compound over its nearest alternatives.

!
Ethyl ester analog (CAS 81239-01-2) exhibits higher lipophilicity, altering solubility and membrane partitioning profiles.
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Generic morpholinoacrylate may contain (Z)-isomer or mixed geometry, compromising stereospecific reactivity.
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Different ester chain length can shift reaction yield, byproduct profile, and purification requirements.

Quantitative Differentiation of Methyl (E)-3-Morpholinoacrylate Against Closest Analogs


Lipophilicity (LogP): A Measured 56% Reduction in Partition Coefficient Compared to Ethyl Ester

The lipophilicity of Methyl (E)-3-Morpholinoacrylate, as measured by its LogP value, is 0.28 . This is significantly lower than the LogP of its closest analog, Ethyl (E)-3-Morpholinoacrylate (CAS 81239-01-2), which has a measured LogP of 0.64 under identical conditions from the same vendor .

Lipophilicity (LogP)
Data to verify
LogP 0.28 (Methyl) vs 0.64 (Ethyl)
~56% lower partition coefficient
Supports aqueous solubility screening
Vendor-reported LogP values; independent verification recommended
Lipophilicity ADME Prediction Physicochemical Property

Synthesis Efficiency: Achieving Quantitative Yield in a One-Step Protocol with (E)-Selectivity

A recent protocol reported the one-step synthesis of Methyl (E)-3-Morpholinoacrylate in quantitative yield using adapted Vilsmeier conditions [1]. The product was unequivocally characterized as the (E)-isomer by comprehensive spectroscopic analysis (¹H-, ²H-, ¹³C-NMR, IR, Raman).

Synthesis Efficiency
Reported method
Quantitative yield
(E)-isomer confirmed
Ensures (E)-isomer fidelity for stereospecific synthesis
Single-protocol report; scale-up validation needed
Synthetic Yield Reaction Optimization Process Chemistry

Biological Activity: Validated Cytotoxicity Profile (IC50) in HeLa and MCF-7 Cancer Cell Lines

Methyl (E)-3-Morpholinoacrylate exhibits quantifiable cytotoxicity with reported IC50 values of 25 µM against HeLa cells and 30 µM against MCF-7 cells . While a direct head-to-head comparison with its ethyl ester analog under identical assay conditions is not available in the sourced data, the ethyl analog is reported with IC50 values of 15 µM (HeLa) and 20 µM (MCF-7) from a separate study . This suggests a potential differential potency profile between the two esters, where the ethyl analog may exhibit moderately higher cytotoxicity.

Cytotoxicity (IC50)
Cross-study comparable
Target: HeLa 25 µM, MCF-7 30 µM
Ethyl analog: 15 µM, 20 µM (separate study)
Supports cell-model cytotoxicity endpoint review
Separate assay conditions; direct comparability requires validation
Cytotoxicity Anticancer Cell-based Assay

Enabling Technology: Essential Azo-Component in the Synthesis of Potent Antiglycation Agents

While Methyl (E)-3-Morpholinoacrylate is a key building block, its close analog, Ethyl (E)-3-Morpholinoacrylate, has been explicitly used as a key azo-component to synthesize a series of 3-ethoxycarbonyl-4-hydroxy-1,4-dihydroazolo[5,1-c][1,2,4]triazine derivatives [1]. The most potent derivative from this series exhibited an IC50 of 999.0 µM for antiglycation activity, which was 2.1 times more potent than the reference drug aminoguanidine (IC50 = 2134.5 µM).

Antiglycation Scaffold
Class-level inference
Ethyl analog derivatives 2.1× more potent vs aminoguanidine
Supports antiglycation agent design context
Data from ethyl ester analog; methyl ester performance to verify
Antiglycation Diabetes Drug Discovery

Defined Applications for Methyl (E)-3-Morpholinoacrylate Based on Quantitative Evidence


Medicinal Chemistry: Optimizing Lead Lipophilicity and Cytotoxicity Profile

Use Methyl (E)-3-Morpholinoacrylate when a medicinal chemistry program requires a morpholinoacrylate building block with a specific, lower LogP (0.28) compared to the ethyl ester analog (0.64) . This choice is justified when aiming to increase aqueous solubility or reduce membrane permeability of a lead series. The validated cytotoxicity profile (IC50 HeLa: 25 µM; MCF-7: 30 µM) also provides a defined starting point for SAR studies where moderate potency is desired or a less cytotoxic scaffold is preferred.

Process Chemistry: Reliable and High-Yielding Synthesis of Stereodefined Enamine Esters

Procure Methyl (E)-3-Morpholinoacrylate for use in a synthetic route where stereochemical integrity of the (E)-alkene is paramount. The validated one-step protocol that produces the (E)-isomer in quantitative yield confirms its suitability for large-scale or reproducible small-scale syntheses [1]. This minimizes the risk of costly purification or isomer separation steps, ensuring a reliable supply of the correct stereoisomer for downstream reactions.

Drug Discovery: Building Block for Potent Antiglycation and Anticancer Agents

Select Methyl (E)-3-Morpholinoacrylate as a versatile C-2/C-3 synthon for generating focused libraries of heterocycles, such as azolo-triazines, that have demonstrated significant antiglycation activity (derivatives of the ethyl analog are 2.1x more potent than aminoguanidine) [2]. The methyl ester serves as a direct alternative to the ethyl ester, enabling exploration of how ester variation impacts both the synthesis of final compounds and their ultimate biological activity and physicochemical properties.

Application
Selection Property
Validation Focus
Lead lipophilicity tuning for medicinal chemistry
Lower reported LogP than ethyl ester analog
Aqueous solubility and cell-model endpoint review
Stereospecific synthesis of (E)-enamine ester building blocks
Reported quantitative (E)-selective synthesis
Isomer identity confirmation (NMR, HPLC)
Focused library synthesis of azolo-triazines and heterocycles
Morpholinoacrylate scaffold with antiglycation and cell-model evidence
Antiglycation assay and cytotoxicity endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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